![molecular formula C19H16O6 B2485914 Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate CAS No. 869080-35-3](/img/structure/B2485914.png)
Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves novel methods to combine specific functional groups. For instance, the synthesis of 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones from aryl ketones highlights the versatility of synthesizing complex molecules with potential similarities in structure and reactivity to our compound of interest (Ram & Goel, 1996). Another approach involves the characterization of similar molecules through various spectroscopic methods, including NMR, IR, and MS, as well as X-ray crystallography, to understand their molecular structure in detail (Mao et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to "Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate" has been extensively studied using X-ray crystallography. These analyses reveal intricate details about molecular interactions, such as C‒H···O to form dimers and other weak interactions contributing to crystal packing (Mao et al., 2015).
Chemical Reactions and Properties
The reactivity of similar compounds involves a variety of chemical transformations, including ring transformation reactions that offer pathways to synthesize symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996). These reactions highlight the chemical versatility and potential reactivity of our compound of interest.
Physical Properties Analysis
The synthesis and study of compounds with structural similarities provide insights into their photophysical properties, such as quantum yields and excited-state proton transfer, which are crucial for understanding the behavior of our compound under various conditions (Kim et al., 2021).
Aplicaciones Científicas De Investigación
Isochroman Derivatives and Crystal Structures
- Research by Palusiak et al. (2004) explored the crystal structure of isochroman derivatives similar to Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate. They found that these compounds often crystallize in chiral space groups, which is significant for understanding their physical properties and potential applications in materials science (Palusiak et al., 2004).
Synthesis from Marine Sources
- Zhou Hua-feng (2007) detailed the synthesis of a similar compound from the ascidian Polycarpa aurata. This study highlights the potential of marine organisms as sources for the synthesis of complex organic compounds (Zhou Hua-feng, 2007).
Quantum Mechanical Structure Elucidation
- Mason et al. (2016) investigated the aldol reaction involving compounds similar to Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate. Their quantum mechanical studies are crucial for understanding the molecular interactions and reaction mechanisms of these compounds, which can be applied in synthetic chemistry (Mason et al., 2016).
Synthesis and Anti-Microbial Activity
- Research by Parameshwarappa et al. (2009) on the synthesis and anti-microbial activity of thiazole substituted coumarins, which are structurally related to the queried compound, shows the potential of these compounds in developing new antimicrobial agents (Parameshwarappa et al., 2009).
Osteoarthritis Research
- Inagaki et al. (2022) studied a compound structurally similar to the queried molecule for its potential in treating osteoarthritis. This suggests that Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate could have applications in medical research, particularly in the development of treatments for degenerative diseases (Inagaki et al., 2022).
Propiedades
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-14-6-3-12(4-7-14)16-9-13-5-8-15(24-11-18(20)23-2)10-17(13)25-19(16)21/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAHEHBUYSOXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



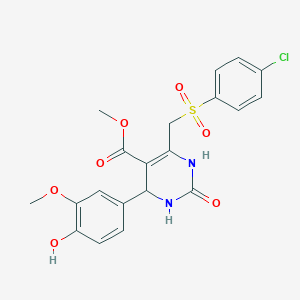
![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)
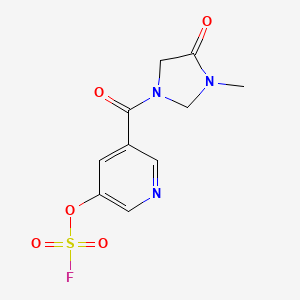
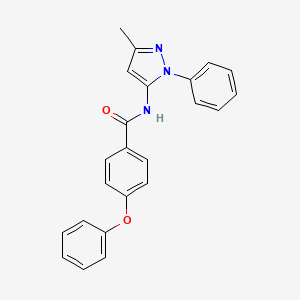
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)


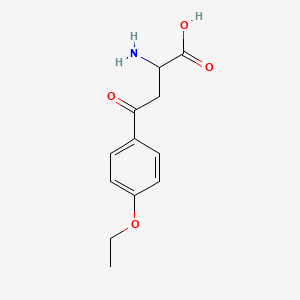
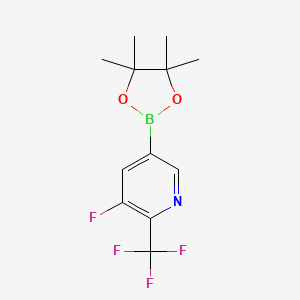
![2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2485848.png)

